N-(4-Fluoro-2-hydroxy-5-nitrophenyl)acetamide
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Overview
Description
N-(4-Fluoro-2-hydroxy-5-nitrophenyl)acetamide is an organic compound with the molecular formula C8H7FN2O4. It is a derivative of acetanilide, where the phenyl ring is substituted with a fluoro group, a hydroxyl group, and a nitro group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluoro-2-hydroxy-5-nitrophenyl)acetamide typically involves the nitration of 4-fluoro-2-hydroxyacetanilide. The process begins with the acetylation of 4-fluoro-2-hydroxyaniline to form 4-fluoro-2-hydroxyacetanilide. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluoro-2-hydroxy-5-nitrophenyl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, chromium trioxide
Major Products Formed
Reduction: N-(4-Amino-2-hydroxy-5-fluorophenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-(4-Fluoro-2-oxo-5-nitrophenyl)acetamide
Scientific Research Applications
N-(4-Fluoro-2-hydroxy-5-nitrophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive compounds, including potential anti-inflammatory and anticancer agents.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-(4-Fluoro-2-hydroxy-5-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluoro and hydroxyl groups contribute to the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Hydroxy-2-nitrophenyl)acetamide
- N-(4-Methoxy-2-nitrophenyl)acetamide
- N-(4-Nitrophenyl)acetamide
Uniqueness
N-(4-Fluoro-2-hydroxy-5-nitrophenyl)acetamide is unique due to the presence of the fluoro group, which imparts distinct electronic properties and influences its reactivity and biological activity.
Properties
CAS No. |
137589-57-2 |
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Molecular Formula |
C8H7FN2O4 |
Molecular Weight |
214.15 g/mol |
IUPAC Name |
N-(4-fluoro-2-hydroxy-5-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H7FN2O4/c1-4(12)10-6-3-7(11(14)15)5(9)2-8(6)13/h2-3,13H,1H3,(H,10,12) |
InChI Key |
QFASYSYRLMXXMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1O)F)[N+](=O)[O-] |
Origin of Product |
United States |
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